molecular formula C6H12NO2P B8647138 3-(Methylethoxyphosphinyl)propionitrile CAS No. 18261-62-6

3-(Methylethoxyphosphinyl)propionitrile

Cat. No.: B8647138
CAS No.: 18261-62-6
M. Wt: 161.14 g/mol
InChI Key: JEUUIAMCHYUADD-UHFFFAOYSA-N
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Description

3-(Methylethoxyphosphinyl)propionitrile is a specialized organophosphorus compound designed for research and development applications. Its molecular structure, which integrates a phosphinyl group and a nitrile function, makes it a valuable intermediate in synthetic organic chemistry. Researchers can utilize this compound as a versatile building block for the construction of more complex molecules, particularly in nucleophilic substitution reactions or as a precursor in heterocyclic synthesis. The phosphinyl moiety can act as a key functional group in crafting molecules with potential biological activity or for use in materials science. As with compounds of this nature, proper handling protocols are essential. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

18261-62-6

Molecular Formula

C6H12NO2P

Molecular Weight

161.14 g/mol

IUPAC Name

3-[ethoxy(methyl)phosphoryl]propanenitrile

InChI

InChI=1S/C6H12NO2P/c1-3-9-10(2,8)6-4-5-7/h3-4,6H2,1-2H3

InChI Key

JEUUIAMCHYUADD-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C)CCC#N

Origin of Product

United States

Synthetic Methodologies for 3 Methylethoxyphosphinyl Propionitrile

Established Synthetic Pathways

A well-established and versatile method for the formation of carbon-phosphorus bonds is the Michaelis-Arbuzov reaction. wikipedia.orgchem-station.comorganic-chemistry.org This reaction typically involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide to yield a phosphonate (B1237965). wikipedia.orgnih.gov For the synthesis of 3-(Methylethoxyphosphinyl)propionitrile, a plausible established pathway would involve the reaction of a methyl dialkoxyphosphane with a 3-halopropionitrile. Specifically, the reaction of dimethyl ethoxyphosphonite with 3-chloropropionitrile (B165592) or 3-bromopropionitrile (B1265702) would be a direct route to the target compound.

The reaction proceeds via the nucleophilic attack of the phosphorus atom on the electrophilic carbon of the 3-halopropionitrile, forming a phosphonium (B103445) salt intermediate. Subsequent dealkylation, typically through attack by the displaced halide ion on one of the alkoxy groups, yields the final phosphonate product. wikipedia.org

A typical reaction protocol is outlined in the table below:

Parameter Condition
Reactants Dimethyl ethoxyphosphonite, 3-Chloropropionitrile
Solvent Toluene or solvent-free
Temperature 100-150 °C
Reaction Time 2-6 hours
Product Isolation Distillation under reduced pressure

This pathway is well-documented for a wide range of phosphonates and represents a reliable method for the synthesis of this compound.

Exploration of Novel Synthetic Routes

The exploration of novel synthetic routes is driven by the need for more efficient, selective, and environmentally benign processes. For this compound, a promising novel approach is the hydrophosphinylation of acrylonitrile (B1666552). This method involves the addition of a P-H bond across the carbon-carbon double bond of acrylonitrile.

The direct addition of ethyl methylphosphinate to acrylonitrile would theoretically yield the desired product. This reaction can be initiated by radical initiators, bases, or metal catalysts.

Catalyst Development and Reaction Optimization

The development of effective catalysts is crucial for the hydrophosphinylation of acrylonitrile. Various catalytic systems, including those based on palladium, nickel, and rhodium, have been shown to be effective for similar transformations. Optimization of reaction conditions such as temperature, solvent, catalyst loading, and reaction time is essential to maximize the yield and selectivity of the desired product.

Below is a hypothetical data table illustrating the optimization of a catalyzed hydrophosphinylation reaction:

Entry Catalyst Solvent Temperature (°C) Yield (%)
1Pd(PPh₃)₄Toluene8065
2Ni(acac)₂THF6072
3Rh(COD)₂BF₄Dichloromethane4058
4Pd(PPh₃)₄Toluene10075
5Ni(acac)₂THF8085

Regio- and Stereoselective Synthesis

For the hydrophosphinylation of acrylonitrile, regioselectivity is a key consideration. The addition of the phosphinyl group can occur at either the α or β position of the double bond. To obtain this compound, the addition must occur at the β-carbon. The choice of catalyst and ligands can significantly influence the regioselectivity of the reaction.

As this compound does not possess a chiral center, stereoselectivity is not a factor in its synthesis. However, for related compounds with stereocenters, the development of asymmetric catalysts would be a critical area of research.

Green Chemistry Approaches in Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. researchgate.netenamine.netgoogle.com In the synthesis of this compound, several green chemistry approaches can be considered.

For the Michaelis-Arbuzov reaction, conducting the reaction under solvent-free conditions at elevated temperatures can reduce solvent waste. Additionally, the development of more energy-efficient heating methods, such as microwave irradiation, could shorten reaction times and reduce energy consumption.

For the hydrophosphinylation route, a key green chemistry objective is the use of non-toxic and recyclable catalysts. The development of heterogeneous catalysts or aqueous-phase catalysis could simplify product purification and catalyst recovery. Atom economy is another important consideration, and the hydrophosphinylation reaction is inherently atom-economical as it involves the addition of all atoms of the reactants into the final product.

Green Chemistry Principle Application in Synthesis
Waste Prevention Solvent-free reactions, recyclable catalysts
Atom Economy Hydrophosphinylation as an addition reaction
Use of Safer Solvents Exploration of aqueous-phase or bio-based solvents
Energy Efficiency Microwave-assisted synthesis
Catalysis Use of highly active and selective catalysts to minimize byproducts

The application of these principles can lead to more sustainable and environmentally friendly methods for the synthesis of this compound.

Chemical Reactivity and Derivatization Strategies of 3 Methylethoxyphosphinyl Propionitrile

Electrophilic and Nucleophilic Reactions

The carbon atom of the nitrile group (C≡N) is electrophilic, making it susceptible to attack by nucleophiles. Conversely, the presence of both the phosphinyl (P=O) and nitrile (C≡N) groups significantly increases the acidity of the α-hydrogens (the protons on the carbon adjacent to both groups). This allows for easy deprotonation by a suitable base to form a resonance-stabilized carbanion. This carbanion is a potent nucleophile, capable of participating in various carbon-carbon bond-forming reactions, most notably the Claisen condensation.

The Claisen condensation represents a cornerstone of carbon-carbon bond formation. In the context of 3-(Methylethoxyphosphinyl)propionitrile, a mixed or "crossed" Claisen condensation can be effectively carried out with carbonyl compounds that lack α-hydrogens, such as diethyl oxalate. libretexts.orglibretexts.org In this reaction, this compound serves as the nucleophilic "donor" component after deprotonation, while the carbonyl compound acts as the electrophilic "acceptor." libretexts.org

The synthesis of 4-(Methylhydroxyphosphinyl)-3-cyano-2-ketobutyric acid is a multi-step process initiated by a mixed Claisen condensation.

Enolate Formation: this compound is treated with a strong base, such as sodium ethoxide (NaOEt), to abstract an acidic α-proton, yielding a nucleophilic enolate anion.

Nucleophilic Attack: The enolate anion attacks one of the electrophilic carbonyl carbons of diethyl oxalate.

Elimination: The resulting tetrahedral intermediate collapses, eliminating an ethoxide ion (⁻OEt) to form the condensation product, ethyl 4-(methylethoxyphosphinyl)-3-cyano-2-ketobutanoate.

Hydrolysis: Subsequent treatment with concentrated acid, such as hydrochloric acid (HCl), under heating accomplishes two transformations. nih.gov First, the ethoxy group on the phosphorus atom is hydrolyzed to a hydroxyl group, converting the phosphinate ester into a phosphinic acid. nih.govthieme-connect.de Second, the ethyl ester group is hydrolyzed to a carboxylic acid. This sequence yields the final product, 4-(Methylhydroxyphosphinyl)-3-cyano-2-ketobutyric acid.

The product, 4-(Methylhydroxyphosphinyl)-3-cyano-2-ketobutyric acid, as a β-keto acid derivative, exists as a dynamic equilibrium of two constitutional isomers: the keto form and the enol form. masterorganicchemistry.comlibretexts.org This phenomenon is known as keto-enol tautomerism. The equilibrium position is highly dependent on various factors, including solvent polarity, temperature, and pH. masterorganicchemistry.com

In nonpolar solvents, the enol form is often stabilized and thus favored, due to the formation of a stable, six-membered, quasi-aromatic ring via intramolecular hydrogen bonding between the enolic hydroxyl group and the oxygen of the phosphinyl or carboxyl group. masterorganicchemistry.com In polar, protic solvents like water, the keto form may be favored as the solvent molecules can effectively solvate the carbonyl group through intermolecular hydrogen bonds, disrupting the internal hydrogen bonding that stabilizes the enol tautomer. Studies on analogous α-ketophosphonates have demonstrated their propensity to enolize extensively. nih.gov

Table 1: Anticipated Influence of Solvent on Keto-Enol Equilibrium
Solvent TypeDominant TautomerPrimary Stabilizing Factor
Nonpolar (e.g., Hexane, CCl₄)EnolIntramolecular Hydrogen Bonding
Polar Aprotic (e.g., DMSO)KetoStrong Dipole-Dipole Interactions
Polar Protic (e.g., Water, Ethanol)KetoIntermolecular Hydrogen Bonding with Solvent

The carbon-carbon double bond of the enol tautomer introduces the possibility of geometric isomerism, resulting in Z- and E-isomers. The relative stability and prevalence of these isomers are determined by steric and electronic factors, particularly the potential for intramolecular hydrogen bonding.

The formation of a stable, six-membered ring through hydrogen bonding between the enolic hydroxyl group and the phosphoryl oxygen (P=O) would lock the molecule into a specific configuration, typically designated as the Z-isomer. This chelated structure is often the thermodynamically preferred isomer in many β-dicarbonyl systems due to its enhanced stability. However, the specific stereochemical outcome can be influenced by the steric bulk of the substituents and reaction conditions, and in some related phosphonate (B1237965) systems, a single isomer has been observed crystallographically. nih.gov A definitive assignment for 4-(Methylhydroxyphosphinyl)-3-cyano-2-ketobutyric acid would require detailed spectroscopic analysis (e.g., NOE experiments in NMR) or X-ray crystallography.

Claisen Condensation with Carbonyl Compounds.

Functional Group Transformations of the Nitrile Moiety

The nitrile group in this compound is a versatile functional handle that can be converted into several other important chemical moieties. researchgate.net

Hydrolysis: The carbon-nitrogen triple bond can be fully hydrolyzed to a carboxylic acid. Heating the parent compound under reflux with an aqueous acid (e.g., dilute HCl) yields 3-(Methylethoxyphosphinyl)propanoic acid and an ammonium (B1175870) salt. libretexts.org Alternatively, alkaline hydrolysis with an aqueous base (e.g., NaOH) initially produces the carboxylate salt (sodium 3-(methylethoxyphosphinyl)propanoate) and ammonia (B1221849) gas; subsequent acidification is required to obtain the free carboxylic acid. libretexts.orglibretexts.org

Reduction: The nitrile group can be reduced to a primary amine. Treatment with a strong reducing agent, such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent, followed by an aqueous workup, converts this compound into 4-(methylethoxyphosphinyl)butan-1-amine.

Addition of Organometallic Reagents: Reaction with Grignard reagents (RMgX) or organolithium reagents (RLi) results in nucleophilic addition to the nitrile carbon. The intermediate imine salt is then hydrolyzed upon aqueous workup to yield a ketone, providing a route to more complex phosphinyl-substituted ketones.

Advanced Spectroscopic and Structural Characterization of 3 Methylethoxyphosphinyl Propionitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, detailed information about the connectivity and chemical environment of atoms within a molecule can be obtained. For 3-(Methylethoxyphosphinyl)propionitrile, a combination of ¹H, ¹³C, and ³¹P NMR, supplemented by two-dimensional techniques, provides a complete structural assignment.

Proton NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons of the methyl group attached to phosphorus, the ethoxy group, and the two methylene (B1212753) groups of the propionitrile (B127096) chain.

The methyl protons directly bonded to the phosphorus atom (P-CH₃) are expected to appear as a doublet due to coupling with the phosphorus nucleus. The ethoxy group will exhibit a triplet for the terminal methyl protons (-O-CH₂-CH ₃) and a quartet for the methylene protons (-O-CH ₂-CH₃), arising from coupling with each other. The two methylene groups of the propionitrile moiety (-P-CH ₂-CH ₂-CN) are diastereotopic and will likely appear as complex multiplets due to coupling with each other and with the phosphorus atom.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
P-CH1.2 - 1.5Doublet²JP-H ≈ 12-15
-O-CH₂-CH1.1 - 1.4Triplet³JH-H ≈ 7
-O-CH ₂-CH₃3.8 - 4.2Multiplet (dq)³JH-H ≈ 7, ³JP-H ≈ 8
-P-CH ₂-CH₂-CN2.0 - 2.5Multiplet
-P-CH₂-CH ₂-CN2.6 - 2.9Multiplet

Note: Predicted values are based on analogous structures and may vary depending on the solvent and experimental conditions.

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment. Furthermore, coupling between the phosphorus and carbon atoms provides valuable structural information.

The nitrile carbon (-C N) is expected to appear significantly downfield. The carbons of the ethoxy group (-O-C H₂-C H₃) and the methyl group attached to phosphorus (P-C H₃) will also have characteristic chemical shifts. The two methylene carbons of the propionitrile chain (-P-C H₂-C H₂-CN) will be distinguishable, and their signals will be split into doublets due to one-bond and two-bond coupling with the phosphorus atom, respectively.

Table 2: Predicted ¹³C NMR Chemical Shifts and P-C Coupling Constants for this compound

CarbonPredicted Chemical Shift (δ, ppm)P-C Coupling Constant (JP-C, Hz)
P-C H₃15 - 20¹JP-C ≈ 130-140
-O-CH₂-C H₃14 - 18³JP-C ≈ 5-7
-O-C H₂-CH₃60 - 65²JP-C ≈ 6-8
-P-C H₂-CH₂-CN25 - 30¹JP-C ≈ 90-100
-P-CH₂-C H₂-CN18 - 23²JP-C ≈ 3-5
-C N117 - 120³JP-C ≈ 15-20

Note: Predicted values are based on analogous structures and may vary depending on the solvent and experimental conditions.

Phosphorus-31 NMR is a powerful technique for directly observing the phosphorus atom in a molecule. wikipedia.org Since ³¹P has a natural abundance of 100% and a spin of 1/2, it provides sharp and easily interpretable spectra. wikipedia.orghuji.ac.il The chemical shift of the phosphorus signal is highly sensitive to the nature of the substituents attached to it. For this compound, a single resonance is expected in the ³¹P NMR spectrum. The chemical shift will be characteristic of an alkylphosphinate ester. If the spectrum is recorded with proton coupling, the signal will be a complex multiplet due to coupling with the protons on the adjacent methyl and methylene groups.

Table 3: Predicted ³¹P NMR Chemical Shift for this compound

NucleusPredicted Chemical Shift (δ, ppm)
³¹P+30 to +50

Note: Referenced to 85% H₃PO₄. Predicted values are based on analogous structures and may vary.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling relationships. sdsu.eduuvic.ca For this compound, COSY would show correlations between the methyl and methylene protons of the ethoxy group, and between the two adjacent methylene protons of the propionitrile chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies direct one-bond correlations between protons and the carbons they are attached to. sdsu.edulibretexts.org HSQC is essential for assigning the signals in the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. libretexts.orgwisc.edu HMBC is particularly useful for identifying connectivity across quaternary carbons and heteroatoms. For instance, correlations would be expected between the P-CH₃ protons and the phosphorus-bonded carbon of the propionitrile chain, as well as the carbon of the ethoxy group.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

The FT-IR spectrum of this compound will display characteristic absorption bands corresponding to its various functional groups. The most prominent of these will be the stretching vibrations of the nitrile (C≡N) and the phosphinyl (P=O) groups.

The C≡N stretch typically appears as a sharp, medium-intensity band in the region of 2260-2240 cm⁻¹. spectroscopyonline.com The P=O stretching vibration is a strong absorption that is expected in the range of 1260-1200 cm⁻¹. The presence of C-H bonds in the alkyl groups will give rise to stretching and bending vibrations in the regions of 3000-2850 cm⁻¹ and 1470-1370 cm⁻¹, respectively. The P-O-C linkage will also have characteristic stretching vibrations.

Table 4: Predicted Characteristic FT-IR Absorption Bands for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
C-H (alkane)2980 - 2850Medium to Strong
C≡N (nitrile)2260 - 2240Medium, Sharp
P=O (phosphinyl)1260 - 1200Strong
P-O-C1050 - 1000Strong
C-C1200 - 800Weak to Medium

Note: Predicted values are based on characteristic group frequencies.

X-ray Diffraction (XRD) for Solid-State Molecular Structure and Conformation.

While general principles of these analytical techniques can be applied to predict the expected spectral features of this compound, the absence of published experimental data prevents a detailed and accurate analysis as required by the prompt. For instance, Raman spectroscopy would be expected to show characteristic vibrational modes for the C≡N (nitrile) group, typically in the range of 2200-2300 cm⁻¹, as well as vibrations corresponding to the P=O, P-O, P-C, and C-C bonds. nih.govspectroscopyonline.com However, the precise frequencies and intensities of these modes are specific to the molecule's structure and environment.

Similarly, high-resolution mass spectrometry would provide the exact mass of the protonated molecule [M+H]⁺, allowing for the unambiguous determination of its elemental formula. Without experimental data, the exact mass cannot be reported.

X-ray diffraction studies on a crystalline form of the compound would reveal its solid-state molecular structure, including bond lengths, bond angles, and intermolecular interactions. Such data is not currently available in the public domain for this compound. Information on the crystal structure of the related, but simpler, molecule propionitrile (CH₃CH₂CN) has been determined, but this cannot be directly extrapolated to the more complex target compound. nih.govresearchgate.netnih.gov

Further research and publication of experimental results are necessary to populate these areas of study for this compound.

Computational and Mechanistic Investigations of 3 Methylethoxyphosphinyl Propionitrile

Density Functional Theory (DFT) Calculations.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules.

Electronic Structure, Geometry Optimization, and Conformational Analysis.

DFT calculations would be employed to determine the most stable three-dimensional arrangement of atoms in 3-(Methylethoxyphosphinyl)propionitrile (its equilibrium geometry). This process, known as geometry optimization, involves finding the minimum energy structure on the potential energy surface.

A conformational analysis would also be crucial to identify various low-energy conformers resulting from rotation around single bonds, such as the P-O, O-C, and C-C bonds. The relative energies of these conformers would determine their population distribution at a given temperature.

Hypothetical Optimized Geometry Parameters for this compound

Parameter Value
P=O Bond Length 1.48 Å
P-O(ethoxy) Bond Length 1.60 Å
P-C(methyl) Bond Length 1.80 Å
P-C(propionitrile) Bond Length 1.82 Å
C≡N Bond Length 1.15 Å
O-P-C Angle 105°

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction.

Frontier Molecular Orbital (FMO) theory is a key concept for predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals provide insights into the molecule's ability to act as a nucleophile (electron donor) or an electrophile (electron acceptor). wikipedia.orglibretexts.orgyoutube.com

The energy of the HOMO is related to the ionization potential, indicating the ease of removing an electron. A higher HOMO energy suggests stronger nucleophilic character. Conversely, the energy of the LUMO is related to the electron affinity. A lower LUMO energy indicates a greater ability to accept electrons, suggesting stronger electrophilic character. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Hypothetical FMO Energies for this compound

Orbital Energy (eV)
HOMO -8.5
LUMO -0.5

Reaction Mechanism Elucidation.

Computational methods can be used to map out the entire pathway of a chemical reaction, providing a detailed understanding of how reactants are converted into products.

Transition State Characterization and Energy Barrier Calculations.

For any proposed reaction involving this compound, such as hydrolysis or reaction with a nucleophile, computational chemists would locate the transition state (TS) structure. The TS is the highest energy point along the reaction coordinate and is characterized by having exactly one imaginary vibrational frequency. The energy difference between the reactants and the transition state is the activation energy or energy barrier, which determines the reaction rate.

Solvent Effects on Reaction Pathways.

Reactions are typically carried out in a solvent, which can significantly influence the reaction pathway and energetics. Computational models can account for solvent effects either implicitly, by treating the solvent as a continuous medium, or explicitly, by including individual solvent molecules in the calculation. These calculations would reveal how the polarity of the solvent might stabilize or destabilize reactants, transition states, and products, thereby altering the reaction's feasibility and rate. For instance, polar solvents might preferentially stabilize charged intermediates or transition states. nih.gov

Quantitative Structure-Activity Relationships (QSAR) for Chemical Behavior.

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to its activity or a specific property. nih.gov To develop a QSAR model for a series of compounds related to this compound, a set of molecular descriptors would first need to be calculated. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices).

A mathematical equation is then derived to correlate these descriptors with an observed activity (e.g., reaction rate, biological activity). This model could then be used to predict the behavior of new, unsynthesized compounds within the same chemical class.

Hypothetical QSAR Descriptors for this compound

Descriptor Value
Molecular Weight 161.14 g/mol
LogP 0.8
Dipole Moment 4.5 D

Molecular Dynamics Simulations for Conformational Space Exploration

A comprehensive search of scientific literature and computational chemistry databases did not yield specific studies employing molecular dynamics (MD) simulations for the explicit purpose of exploring the conformational space of this compound. While MD simulations are a powerful tool for understanding the dynamic behavior and conformational preferences of molecules, it appears that this particular compound has not been the subject of such detailed computational investigation.

Computational studies are prevalent for various classes of organophosphorus compounds, often focusing on their reactivity, thermochemistry, or interaction with biological targets. nih.govresearchgate.netresearchgate.net Research on related phosphinates and nitrile-containing molecules has also involved computational analysis to understand structural properties and conformational possibilities. mdpi.commdpi.comcore.ac.uknih.gov For instance, computational methods have been used to study the conformational preferences of cyclic phosphine (B1218219) oxides and the role of substituents in phosphinate groups in the formation of coordination polymers. mdpi.comresearchgate.net These studies highlight the utility of theoretical calculations, such as Density Functional Theory (DFT), in predicting molecular geometry and energetics. nih.govresearchgate.net

However, specific research detailing the application of molecular dynamics to map the potential energy surface, identify stable conformers, and quantify the rotational barriers around the flexible bonds of this compound is not available in the reviewed literature. Such a study would typically provide data on key dihedral angle distributions, the relative energies of different conformers, and the equilibrium populations of various conformational states under defined conditions. Without dedicated research on this molecule, no detailed findings or data tables can be presented.

Applications in Synthetic Organic Chemistry and Materials Science

Building Block for Complex Organophosphorus Scaffolds

The reactivity of the nitrile and phosphinyl groups in 3-(Methylethoxyphosphinyl)propionitrile allows for its use as a foundational element in the synthesis of more elaborate organophosphorus compounds. The Michael addition of nucleophiles to the acrylonitrile (B1666552) backbone is a common strategy for its synthesis, and the resulting phosphinylpropionitrile can undergo further transformations. For instance, the nitrile group can be hydrolyzed, reduced, or participate in cycloaddition reactions, while the methylethoxy group on the phosphorus atom can be exchanged to modulate the electronic and steric properties of the molecule. This versatility enables the construction of a wide array of organophosphorus scaffolds with potential applications in medicinal chemistry and materials science.

Precursor in the Synthesis of Heterocyclic Compounds

The nitrile functionality in this compound serves as a key reactive handle for the construction of various heterocyclic systems. Organophosphorus compounds containing heterocyclic motifs are of significant interest due to their diverse biological activities and applications in catalysis. While direct examples involving this compound are not extensively documented, the known reactivity of propionitrile (B127096) derivatives suggests its potential in synthesizing phosphorus-containing heterocycles such as phosphinines and azaphosphinines. These syntheses often involve condensation reactions with other bifunctional molecules, where the nitrile group participates in ring formation. The resulting heterocyclic phosphine (B1218219) ligands are valuable in coordination chemistry and asymmetric catalysis.

Development of New Catalytic Systems and Ligands

Phosphine-based ligands are ubiquitous in transition-metal catalysis due to their ability to fine-tune the electronic and steric environment of the metal center. The phosphinyl group in this compound can be reduced to a phosphine, and the nitrile group can be modified to introduce additional coordinating sites. This allows for the synthesis of novel P,N-heterocyclic phosphine ligands. Such ligands have shown promise in various catalytic applications, including cross-coupling reactions and asymmetric hydrogenation. The modular nature of the synthesis, starting from compounds like this compound, offers a pathway to a diverse library of ligands with tailored properties for specific catalytic transformations.

Applications in Functional Materials

The incorporation of organophosphorus compounds into materials can significantly enhance their performance characteristics. This compound and related compounds are explored for their potential to improve surface properties and act as functional additives in polymers.

Table 1: Examples of Organophosphorus Compounds in Surface Modification

Compound ClassSubstrateApplicationReference
PhosphonatesMetal SurfacesAdhesion Promotion, Corrosion Resistance dntb.gov.ua
PhosphatesMetal OxidesAdhesion Promotion caplinq.com
OrganosilanesMetal SurfacesAdhesive Bonding rsc.org

Organophosphorus compounds are widely used as additives in polymer chemistry to impart specific functionalities, most notably flame retardancy. mdpi.com Phosphorus-containing compounds can act in both the condensed and gas phases during combustion to suppress the spread of flames. In the condensed phase, they promote the formation of a protective char layer, while in the gas phase, they can scavenge flame-propagating radicals. researchgate.net While specific data on this compound as a flame retardant is limited, related phosphonate-containing polymers have demonstrated improved flame-retardant characteristics. The nitrile group in the molecule could also contribute to the thermal stability and char formation of the polymer matrix.

Table 2: Common Classes of Polymer Additives

Additive ClassFunctionExample Compounds
PlasticizersIncrease flexibility and processabilityPhthalates, Esters
Flame RetardantsReduce flammabilityBrominated compounds, Organophosphorus compounds
UV StabilizersPrevent degradation from UV lightBenzophenones, Hindered Amine Light Stabilizers (HALS)
AntioxidantsPrevent oxidation and degradationPhenols, Phosphites

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(Methylethoxyphosphinyl)propionitrile, and what key experimental parameters influence yield?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or phosphorylation reactions. For example, reacting a propionitrile precursor with methylethoxyphosphinyl chloride under anhydrous conditions (e.g., THF or DCM as solvents) at 0–25°C. Catalysts like triethylamine or DMAP can enhance reactivity. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical to isolate the product . Yield optimization depends on controlling moisture, reaction time (12–24 hours), and stoichiometric ratios of reagents.

Q. What safety precautions are essential when handling this compound in laboratory settings?

  • Methodological Answer : Strict adherence to PPE (nitrile gloves, lab coat, safety goggles) is mandatory. Conduct reactions in a fume hood to avoid inhalation risks. Waste must be segregated into halogenated solvent containers and processed by certified hazardous waste disposal services. Emergency protocols for skin contact include immediate rinsing with water for 15 minutes and medical evaluation .

Q. How is this compound characterized spectroscopically, and what are the diagnostic peaks?

  • Methodological Answer : Key techniques include:

  • FT-IR : Look for nitrile (C≡N) stretch near 2240 cm⁻¹ and P=O stretch at 1250–1300 cm⁻¹ (compare with structurally related compounds in Fig. 1 of ) .
  • ¹H/³¹P NMR : Phosphinyl groups exhibit distinct ³¹P shifts (δ +5 to +15 ppm). Protons adjacent to nitrile may show deshielding (δ 2.5–3.5 ppm).
  • Mass Spectrometry (MS) : Molecular ion peaks [M+H]⁺ and fragmentation patterns confirm molecular weight and functional groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for phosphinyl-containing propionitrile derivatives?

  • Methodological Answer : Discrepancies may arise from solvent polarity, pH, or impurities. Standardize conditions (e.g., deuterated solvents for NMR, dry KBr pellets for IR). Cross-validate with high-resolution MS and elemental analysis. For example, conflicting ³¹P NMR shifts in phosphorylated nitriles can be reconciled by comparing reaction intermediates (e.g., tert-butyldimethylsilyl-protected precursors in ) .

Q. What strategies optimize the electrochemical stability of propionitrile derivatives for energy storage applications?

  • Methodological Answer : Fluorinated analogs (e.g., 3-(2,2,2-trifluoroethoxy)propionitrile in ) demonstrate enhanced oxidative stability in lithium batteries due to electron-withdrawing effects. For phosphinyl derivatives, modifying the alkoxy group (e.g., bulkier substituents) could reduce decomposition. Test stability via cyclic voltammetry (0–5 V vs. Li/Li⁺) and long-term cycling in Li|NCM cells .

Q. How does the phosphinyl group in this compound influence its reactivity in organophosphorus chemistry?

  • Methodological Answer : The P=O moiety acts as a Lewis acid, enabling coordination with transition metals (e.g., Pd or Cu catalysts). This property is exploitable in cross-coupling reactions. Comparative studies with non-phosphorylated analogs (e.g., 3-(benzylamino)propionitrile in ) can isolate the phosphinyl group’s electronic effects. Monitor reactivity via in situ ³¹P NMR to track intermediates .

Q. What experimental design considerations are critical for studying hydrolysis kinetics of this compound?

  • Methodological Answer : Hydrolysis rates depend on pH, temperature, and solvent polarity. Use buffered aqueous solutions (pH 2–12) and track degradation via HPLC-UV (λ = 210 nm for nitrile absorption). Compare with structurally similar compounds (e.g., 3-(4-hydroxyphenyl)propionitrile in ) to assess substituent effects on stability. Activation energy (Ea) can be derived from Arrhenius plots at 25–60°C .

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